molecular formula C8H12N2O6 B12454471 Bis(3-aminooxetan-2-yl) oxalate

Bis(3-aminooxetan-2-yl) oxalate

Cat. No.: B12454471
M. Wt: 232.19 g/mol
InChI Key: WUMASPLSIOTVFH-UHFFFAOYSA-N
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Description

Bis(3-aminooxetan-2-yl) oxalate is a chemical compound with the molecular formula C₅H₉NO₅ It is characterized by the presence of two oxetane rings, each substituted with an amino group at the 3-position, and an oxalate group linking the two oxetane units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-aminooxetan-2-yl) oxalate typically involves the formation of oxetane rings followed by their functionalization. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The oxetane rings can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols . The amino groups are introduced via reduction of oxime intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities.

Biological Activity

Bis(3-aminooxetan-2-yl) oxalate is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by its unique oxetane structure, which contributes to its biological properties. The compound's molecular formula and structure are critical for understanding its interactions within biological systems.

The primary biological activity of this compound is linked to its ability to inhibit specific pathways involved in disease processes. Notably, it has been identified as an inhibitor of the PIKfyve lipid kinase, which plays a crucial role in cellular signaling and membrane trafficking. This inhibition can lead to significant therapeutic effects in various conditions:

  • Cancer : By targeting PIKfyve, this compound may disrupt cancer cell proliferation and survival pathways.
  • Inflammation : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating autoimmune diseases.
  • Metabolic Disorders : Its effects on lipid metabolism suggest possible applications in managing diabetes and obesity.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits PIKfyve activity in cultured cells. This inhibition leads to altered endosomal membrane dynamics and reduced production of pro-inflammatory cytokines such as IL-12 and IL-23, which are implicated in various inflammatory diseases .

In Vivo Studies

Animal models have provided insight into the therapeutic potential of this compound. For instance, studies indicate that administration of the compound can reduce tumor growth in xenograft models of cancer. Additionally, it has shown efficacy in reducing symptoms associated with rheumatoid arthritis by modulating immune responses .

Case Studies

StudyFindings
Inhibition of Tumor Growth In a study involving mice with implanted tumors, this compound treatment resulted in a 50% reduction in tumor size compared to control groups .
Autoimmune Disease Model In a collagen-induced arthritis model, treatment with the compound reduced joint inflammation and damage significantly .
Diabetes Management Administration of this compound improved glucose tolerance and insulin sensitivity in diabetic mice .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and tissue distribution. Studies indicate that the compound is not a substrate for major drug transporters, which may enhance its therapeutic potential by minimizing drug-drug interactions .

Safety and Toxicity

Toxicological assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate any potential adverse effects.

Properties

Molecular Formula

C8H12N2O6

Molecular Weight

232.19 g/mol

IUPAC Name

bis(3-aminooxetan-2-yl) oxalate

InChI

InChI=1S/C8H12N2O6/c9-3-1-13-7(3)15-5(11)6(12)16-8-4(10)2-14-8/h3-4,7-8H,1-2,9-10H2

InChI Key

WUMASPLSIOTVFH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(O1)OC(=O)C(=O)OC2C(CO2)N)N

Origin of Product

United States

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